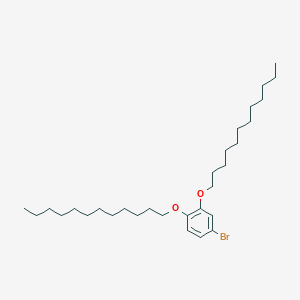
4-Bromo-1,2-bis(dodecyloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,2-bis(dodecyloxy)benzene is an organic compound with the molecular formula C30H53BrO2 and a molecular weight of 525.65 g/mol . It is characterized by a benzene ring substituted with a bromine atom and two dodecyloxy groups. This compound is typically a pale yellow to colorless solid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the dodecyloxy groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1,2-bis(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired outcome.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted benzene derivatives, while oxidation reactions might produce corresponding quinones or other oxidized products.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,2-bis(dodecyloxy)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds or as a building block in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,2-bis(dodecyloxy)benzene in various reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as an electrophile, facilitating the substitution by nucleophiles. The presence of dodecyloxy groups can influence the reactivity and selectivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: A simpler compound with a single bromine atom on the benzene ring.
1,4-Dibromo-2,5-bis(decyloxy)benzene: A related compound with two bromine atoms and two decyloxy groups.
Uniqueness
4-Bromo-1,2-bis(dodecyloxy)benzene is unique due to the presence of both a bromine atom and two long dodecyloxy chains. This combination imparts specific physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Eigenschaften
CAS-Nummer |
210834-64-3 |
|---|---|
Molekularformel |
C30H53BrO2 |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
4-bromo-1,2-didodecoxybenzene |
InChI |
InChI=1S/C30H53BrO2/c1-3-5-7-9-11-13-15-17-19-21-25-32-29-24-23-28(31)27-30(29)33-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27H,3-22,25-26H2,1-2H3 |
InChI-Schlüssel |
DVWCBOHUJKVXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=C(C=C(C=C1)Br)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


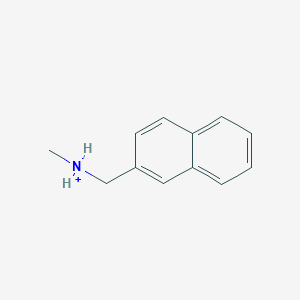
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14112150.png)
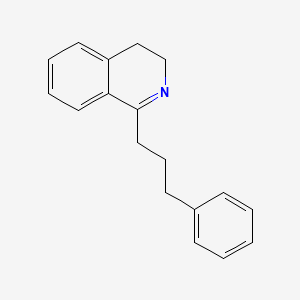
![N-ethyl-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14112161.png)
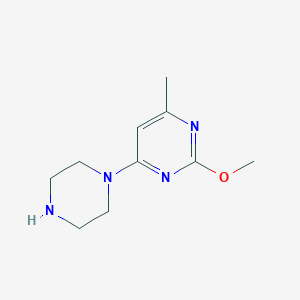
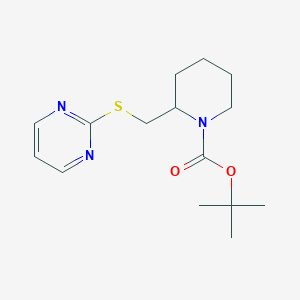
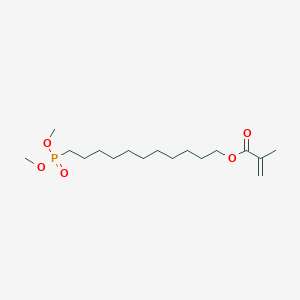
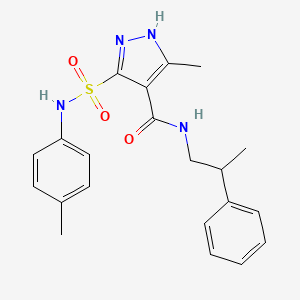
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)
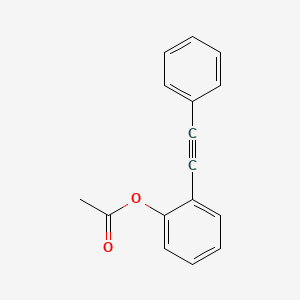
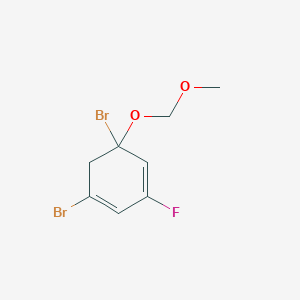
![N-(3-methoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112238.png)
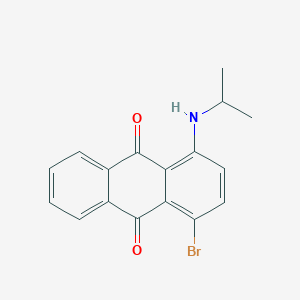
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
